molecular formula C12H10BrNO4S2 B270483 METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE

METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE

Cat. No.: B270483
M. Wt: 376.3 g/mol
InChI Key: FTQIHPJBBLSLLR-UHFFFAOYSA-N
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Description

METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is a chemical compound with the molecular formula C12H10BrNO4S2 and a molecular weight of 376.3 g/mol . This compound is known for its unique structure, which includes a brominated thiophene ring and a sulfonylated amino benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE typically involves the reaction of 5-bromo-2-thiophenesulfonyl chloride with methyl 2-aminobenzoate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is used in several scientific research fields:

Mechanism of Action

The mechanism of action of METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, further modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-(5-BROMOTHIOPHENE-2-SULFONAMIDO)BENZOATE is unique due to its combination of a brominated thiophene ring and a sulfonylated amino benzoate ester. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C12H10BrNO4S2

Molecular Weight

376.3 g/mol

IUPAC Name

methyl 2-[(5-bromothiophen-2-yl)sulfonylamino]benzoate

InChI

InChI=1S/C12H10BrNO4S2/c1-18-12(15)8-4-2-3-5-9(8)14-20(16,17)11-7-6-10(13)19-11/h2-7,14H,1H3

InChI Key

FTQIHPJBBLSLLR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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